Cas no 70893-22-0 (2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)

2-(4-Hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a specialized organic compound featuring a tetrahydroisoindole-dione core with a hydroxyphenyl substituent. Its unique structure lends itself to applications in pharmaceutical and materials chemistry, particularly as an intermediate in the synthesis of bioactive molecules or functional materials. The presence of both hydroxyl and imide functional groups enhances its reactivity, enabling selective modifications for tailored derivatives. This compound exhibits stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its stereochemistry and modular framework make it a valuable building block for researchers exploring novel molecular architectures or drug candidates.
2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione structure
70893-22-0 structure
Product Name:2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS No:70893-22-0
MF:C15H15NO3
MW:257.284504175186
CID:6784051
PubChem ID:12321845
Update Time:2025-10-22

2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • starbld0032346
    • BBL002537
    • 2-(4-hydroxyphenyl)-4-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
    • VS-01107
    • 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
    • STK858616
    • AKOS005622784
    • 2-(4-HYDROXYPHENYL)-4-METHYL-3A,4,7,7A-TETRAHYDROISOINDOLE-1,3-DIONE
    • 70893-22-0
    • Inchi: 1S/C15H15NO3/c1-9-3-2-4-12-13(9)15(19)16(14(12)18)10-5-7-11(17)8-6-10/h2-3,5-9,12-13,17H,4H2,1H3
    • InChI Key: ZHPKWUHXTLDZRO-UHFFFAOYSA-N
    • SMILES: O=C1C2C(C)C=CCC2C(N1C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 257.10519334g/mol
  • Monoisotopic Mass: 257.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 57.6Ų

2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613475-500mg
2-(4-Hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
70893-22-0 98%
500mg
¥5323.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613475-1g
2-(4-Hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
70893-22-0 98%
1g
¥5996.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613475-5g
2-(4-Hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
70893-22-0 98%
5g
¥17044.00 2024-05-02

Additional information on 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Comprehensive Overview of 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS No. 70893-22-0)

2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, identified by its CAS No. 70893-22-0, is a specialized organic compound with a unique structural framework. This molecule features a tetrahydro-isoindole core, which is of significant interest in pharmaceutical and material science research due to its potential applications in drug development and polymer chemistry. The presence of a 4-hydroxyphenyl group enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

In recent years, the demand for isoindole derivatives has surged, driven by their role in designing novel therapeutic agents. Researchers are particularly intrigued by the compound's ability to modulate biological pathways, which aligns with current trends in targeted drug delivery and precision medicine. The methyl group at the 4-position further diversifies its utility, enabling tailored modifications for specific applications. This adaptability has positioned 70893-22-0 as a focal point in academic and industrial studies.

The synthesis of 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves multi-step organic reactions, often leveraging catalytic hydrogenation and cyclization techniques. These methods are frequently discussed in green chemistry forums, as scientists seek sustainable approaches to minimize environmental impact. The compound's hydroxyphenyl moiety also opens doors to photoactive materials, a hot topic in renewable energy research.

From an analytical perspective, CAS No. 70893-22-0 exhibits distinct spectroscopic properties, such as characteristic NMR peaks and UV-Vis absorption, which facilitate its identification and purity assessment. These features are critical for quality control in high-throughput screening and combinatorial chemistry, where reproducibility is paramount. Additionally, the compound's thermal stability has sparked interest in polymeric composites, addressing the growing need for advanced materials in electronics and coatings.

Beyond its chemical attributes, 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is gaining traction in computational chemistry. Molecular docking studies explore its interactions with enzymatic targets, a trend fueled by the rise of AI-driven drug discovery. This intersection of experimental and theoretical research underscores the compound's versatility and relevance in modern scientific inquiry.

In summary, 70893-22-0 represents a convergence of innovation across multiple disciplines. Its structural complexity and functional diversity make it a compelling subject for ongoing research, particularly in areas like bioconjugation, nanotechnology, and smart materials. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in shaping future technological advancements.

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